1-(Furan-3-yl)propan-2-one
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Overview
Description
1-(Furan-3-yl)propan-2-one is an organic compound with the molecular formula C7H8O2 It is a furan derivative, characterized by a furan ring attached to a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of furan with propanone in the presence of a catalyst. Another method includes the use of furan-3-carboxaldehyde and acetone under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the furan ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid.
Reduction: 1-(Furan-3-yl)propan-2-ol.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
1-(Furan-3-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)propan-2-one involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
- 1-(Furan-2-yl)propan-2-one
- 1-(Furan-3-yl)ethanone
- 1-(Furan-2-yl)ethanone
Comparison: 1-(Furan-3-yl)propan-2-one is unique due to the position of the furan ring and the propanone group, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(furan-3-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-6(8)4-7-2-3-9-5-7/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQMBBILQNXYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=COC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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